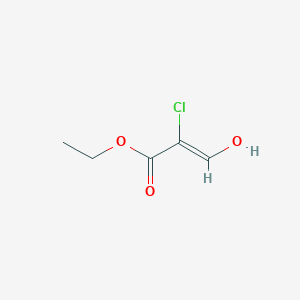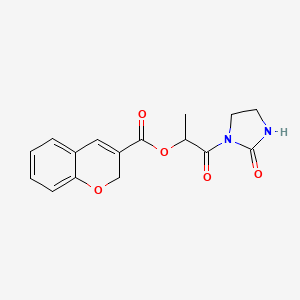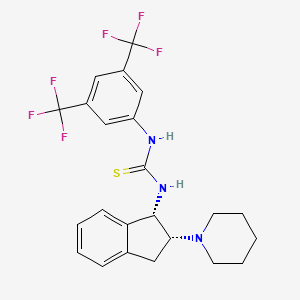
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea is a complex organic compound characterized by its unique structural features This compound contains a trifluoromethyl-substituted phenyl group, a piperidinyl group, and a thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea typically involves multi-step organic reactions. The starting materials often include 3,5-bis(trifluoromethyl)aniline, piperidine, and indanone derivatives. The key steps in the synthesis may involve:
Formation of the Indanone Intermediate: This step involves the reaction of indanone with piperidine under acidic or basic conditions to form the piperidinyl-indanone intermediate.
Coupling with 3,5-Bis(trifluoromethyl)aniline: The intermediate is then coupled with 3,5-bis(trifluoromethyl)aniline using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Thiourea Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the thiourea moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted phenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Applications De Recherche Scientifique
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(piperidin-1-yl)ethyl)thiourea
- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(morpholin-4-yl)ethyl)thiourea
- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiourea
Comparison
Compared to similar compounds, 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-yl)thiourea is unique due to its specific structural features, such as the presence of the indanone moiety and the stereochemistry of the piperidinyl group. These features may contribute to its distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C23H23F6N3S |
|---|---|
Poids moléculaire |
487.5 g/mol |
Nom IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2R)-2-piperidin-1-yl-2,3-dihydro-1H-inden-1-yl]thiourea |
InChI |
InChI=1S/C23H23F6N3S/c24-22(25,26)15-11-16(23(27,28)29)13-17(12-15)30-21(33)31-20-18-7-3-2-6-14(18)10-19(20)32-8-4-1-5-9-32/h2-3,6-7,11-13,19-20H,1,4-5,8-10H2,(H2,30,31,33)/t19-,20+/m1/s1 |
Clé InChI |
UMKNZZBBVRGISH-UXHICEINSA-N |
SMILES isomérique |
C1CCN(CC1)[C@@H]2CC3=CC=CC=C3[C@@H]2NC(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
SMILES canonique |
C1CCN(CC1)C2CC3=CC=CC=C3C2NC(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


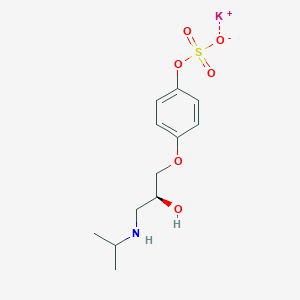
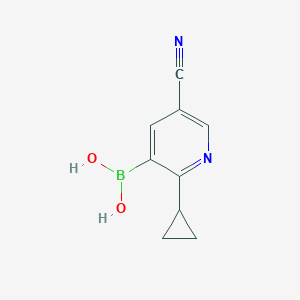

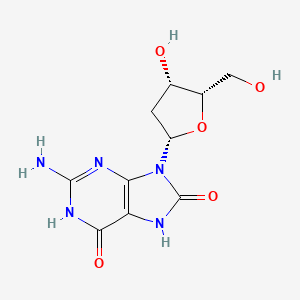
![Benzyl [1,3'-biazetidin]-3-ylcarbamate](/img/structure/B12945047.png)
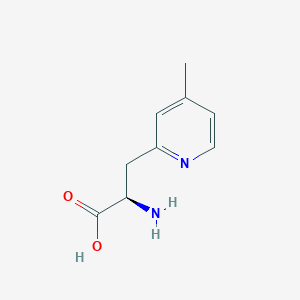

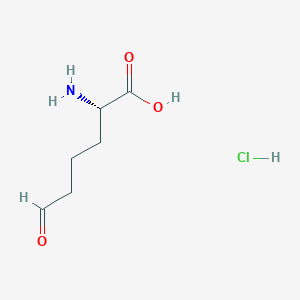
![2-Chloro-3-methyl-4-((1R,3R,5S)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12945060.png)

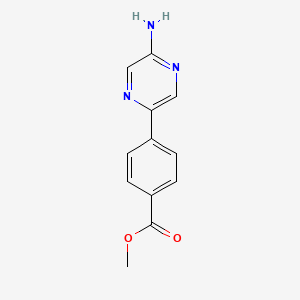
![2-{[(2H-Benzimidazol-2-ylidene)methyl]amino}benzoic acid](/img/structure/B12945088.png)
